3-(3-Hydroxy-4-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Overview
Description
3-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxaspiro undecane ring and a phenyl group substituted with hydroxy and methoxy groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a dioxaspiro undecane derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The methoxy group can be reduced to a hydroxy group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-hydroxy-3-methoxyphenyl)methyl]pentane-2,4-dione
- 4-hydroxy-3-methoxyphenyl thiocyanate
- 3-hydroxy-4-methoxybenzaldehyde
Uniqueness
3-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable molecule for various applications in research and industry.
Properties
Molecular Formula |
C17H18O6 |
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Molecular Weight |
318.32 g/mol |
IUPAC Name |
3-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C17H18O6/c1-21-14-6-5-11(10-13(14)18)9-12-15(19)22-17(23-16(12)20)7-3-2-4-8-17/h5-6,9-10,18H,2-4,7-8H2,1H3 |
InChI Key |
TUKSMLJQSINOOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC3(CCCCC3)OC2=O)O |
Origin of Product |
United States |
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